1-(3-(Oxazol-4-yl)phenyl)ethanone

Medicinal Chemistry Fragment-Based Drug Design Molecular Geometry

Researchers often face synthetic dead-ends when a lead compound's core geometry cannot be accessed with linear building blocks. 1-(3-(Oxazol-4-yl)phenyl)ethanone (CAS 2137519-80-1) is the direct solution, providing a non-linear, meta-substituted architecture designed for probing angled protein sub-pockets inaccessible to para-isomers. - Unique 120° Exit Vector: Enables exploration of V-shaped binding sites in fragment-based drug discovery. - Scaffold-Hopping Utility: A 1,3-oxazole isostere that can mitigate the rapid CYP450-mediated metabolism observed with 1,2-isoxazole leads. - DOS-Ready Handle: The meta-acetyl group provides a reactive center for generating diverse, three-dimensional screening libraries.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B13639718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Oxazol-4-yl)phenyl)ethanone
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=COC=N2
InChIInChI=1S/C11H9NO2/c1-8(13)9-3-2-4-10(5-9)11-6-14-7-12-11/h2-7H,1H3
InChIKeyHGIMAIGHHHXXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(Oxazol-4-yl)phenyl)ethanone: Meta-Substituted Oxazole Building Block


1-(3-(Oxazol-4-yl)phenyl)ethanone (CAS 2137519-80-1) is a heterocyclic building block featuring a 1,3-oxazole ring linked via its 4-position to the meta-position of an acetophenone core [1]. This specific meta-substitution pattern creates a non-linear molecular geometry with a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 43.1 Ų [2]. The compound serves as a key intermediate in medicinal chemistry, where the oxazole acts as a hydrogen bond acceptor and metabolic stabilizer, and its distinct connectivity differentiates it from para- or ortho-substituted isomers, as well as from its isoxazole and thiazole counterparts.

Meta-substitution architecture for non-linear geometry
1,3-Oxazole core supports H-bond acceptor and metabolic stabilizer role
Distinct regioisomer connectivity from para and ortho analogs

Why Generic Oxazole Building Blocks Cannot Substitute This Compound


Attempting to substitute 1-(3-(Oxazol-4-yl)phenyl)ethanone with a generic oxazole building block introduces significant risk without quantitative verification. Critical molecular attributes—such as the meta-substitution pattern that dictates the vector of the acetyl group relative to the heterocycle, the specific hydrogen-bonding profile of the 1,3-oxazole versus a 1,2-isoxazole, and the compound's unique lipophilicity (computed LogP) and electronic properties—all directly influence the success of downstream reactions like Suzuki couplings or Claisen condensations, and ultimately the binding affinity of the final drug candidate [1]. These structural nuances mean that even close regioisomers or bioisosteres are non-interchangeable without re-optimizing the entire synthetic pathway and biological profile.

Meta geometry creates a ~120° exit vector; linear para isomer may not reproduce binding orientation
1,3-Oxazole hydrogen-bond profile and class-level metabolic behavior differ from isoxazole; direct replacement may require re-optimization
Thiazole analog introduces higher mass and lipophilicity; may shift lead-likeness and pharmacokinetic properties

Quantitative Differentiators vs. Closest Analogs


Meta-Substitution Geometry: Unique 120° Exit Vector vs. Para Isomer

The meta-substitution pattern of 1-(3-(oxazol-4-yl)phenyl)ethanone enforces a non-linear, approximately 120° angle between the oxazole and acetyl pharmacophores. This contrasts with the para isomer (CAS 252561-57-2), which presents a linear, 180° geometry [1]. This geometric constraint directly impacts the three-dimensional presentation of functional groups in target binding sites, a critical factor in fragment-based drug design where vectorial precision is key to hit optimization.

Meta vs. Para Geometry
Source review
Meta: ~120° exit vector; Para: linear 180° projection
Geometry-driven binding; isomers not interchangeable
Structural comparison based on SMILES analysis
Medicinal Chemistry Fragment-Based Drug Design Molecular Geometry

Oxazole vs. Isoxazole: Hydrogen Bond Acceptor Profile and Metabolic Stability

The 1,3-oxazole ring in the target compound presents a hydrogen bond acceptor (HBA) profile distinct from its 1,2-isoxazole bioisostere (1-(3-phenyl-1,2-oxazol-4-yl)ethanone, CAS 13858-95-2) . Beyond the shift in nitrogen position, which alters the molecular dipole moment, a comprehensive review of oxazole bioisosteres demonstrates that the 1,3-oxazole core can dramatically improve metabolic stability. For instance, in a series of P2Y12 receptor antagonists, the 5-alkyl-1,3-oxazole bioisosteres of ethyl esters retained sub-micromolar potency while modifying CYP450-dependent microsomal metabolism, highlighting the class-level advantage of the 1,3-oxazole scaffold over other heterocycles for ADME optimization [1].

Oxazole vs. Isoxazole HBA
Class-level inference
1,3-Oxazoles linked to modulated CYP450 metabolism and distinct HBA trajectory compared to isoxazoles
May influence metabolic stability screening context
Class-level advantage; not compound-specific data
Bioisosterism ADME Hydrogen Bonding

Thiazole vs. Oxazole: Lipophilicity and Molecular Weight Comparison

A direct scaffold comparison with the thiazole analog (1-[3-(1,3-Thiazol-4-yl)phenyl]ethanone, CAS 886853-60-7) reveals key physicochemical differentiation. The target oxazole compound has a molecular weight of 187.19 g/mol and a computed XLogP3 of 1.7 [1]. In contrast, the thiazole analog, with a sulfur atom replacing oxygen, has a higher molecular weight of 203.26 g/mol and is significantly more lipophilic . The increased lipophilicity predicted for the thiazole is a well-established effect of oxygen-to-sulfur substitution in five-membered heterocycles and often leads to higher non-specific binding and altered pharmacokinetics.

Oxazole vs. Thiazole MW/LogP
Cross-study comparable
MW 187.19 g/mol
XLogP3 1.7
Supports lead-like property profile
Thiazole comparator: MW 203.26, higher logP expected
Physicochemical Properties Lipophilicity Scaffold Hopping

Optimal Application Scenarios Based on Empirical Evidence


Fragment-Based Lead Generation with Non-Linear Privileged Scaffold

The meta-substituted architecture of 1-(3-(oxazol-4-yl)phenyl)ethanone is ideally suited for fragment-based drug discovery programs that require a non-linear fragment for hit identification. Its distinctive 120° exit vector, as identified through comparison with the linear para isomer (Section 3, Evidence 1), allows it to probe angled or V-shaped sub-pockets within a protein binding site that linear fragments cannot access [1]. The oxazole provides a metabolically stable heterocycle for fragment growing or merging.

Scaffold-Hopping from Isoxazole Leads to Improve Metabolic Stability

For a lead series containing an isoxazole (1,2-oxazole) that suffers from rapid microsomal clearance, this compound enables a rigorous scaffold-hopping exercise. As the class-level evidence indicates (Section 3, Evidence 2), the 1,3-oxazole isostere can provide a distinct hydrogen bond acceptor trajectory and has demonstrated potential for reducing CYP450-mediated metabolism, directly addressing a key optimization bottleneck without the need for de novo lead generation [1].

Diversity-Oriented Synthesis Libraries for Screening

This compound serves as a valuable synthetic handle in diversity-oriented synthesis (DOS). The acetyl group at the meta-position offers a reactive center for various transformations, including the formation of enaminones or chalcones, while the oxazole ring remains intact as a privileged motif. By starting with this specific meta-isomer, chemists can generate a library of three-dimensional molecules with geometries distinct from those derived from the para-isomer, thereby expanding the accessible chemical space in a screening collection.

Optimizing Physicochemical Properties Over a Thiazole Lead Series

When a thiazole-containing lead compound is deprioritized due to high lipophilicity and associated off-target promiscuity, this oxazole analog is the direct replacement. The quantitative comparison (Section 3, Evidence 3) shows it saves 16 Da in molecular weight and, based on well-understood heterocyclic chemistry, is significantly less lipophilic. This switch aligns the series more closely with lead-likeness criteria, a crucial step before committing to more costly in vivo pharmacokinetic and toxicology studies [1].

Application
Selection Property
Validation Focus
Fragment-based discovery with non-linear scaffolds
Meta-substitution geometry
Binding geometry assessment
Scaffold-hopping from isoxazole leads
1,3-Oxazole HBA and metabolic profile
CYP450 metabolic stability assay
Diversity-oriented synthesis libraries
Meta-acetyl reactivity while retaining oxazole
Library geometry and diversity verification
Lead optimization replacing thiazole series
Lower molecular weight and lipophilicity context
Lead-likeness property assays
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